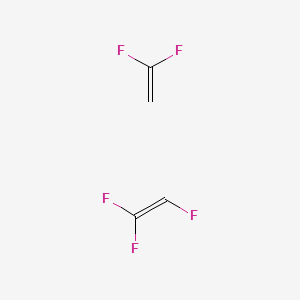

1,1-Difluoroethene;1,1,2-trifluoroethene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1,1-difluoroethene;1,1,2-trifluoroethene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3.C2H2F2/c3-1-2(4)5;1-2(3)4/h1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLOFNXVVMRAGLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(F)F.C(=C(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3F5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40183169 | |

| Record name | Vinylidene fluoride-trifluoroethylene copolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28960-88-5 | |

| Record name | P(VDF-TrFE) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28960-88-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylidene fluoride-trifluoroethylene copolymer | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40183169 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 1,1-Difluoroethene (Vinylidene Fluoride)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,1-Difluoroethene, a pivotal fluorinated monomer. Commonly known as vinylidene fluoride (VDF), this colorless, flammable gas is the essential building block for high-performance fluoropolymers, most notably polyvinylidene fluoride (PVDF). This document details its synthesis, key physical and chemical properties, and its polymerization, with a focus on experimental methodologies and structured data presentation.

Synthesis of 1,1-Difluoroethene

The industrial production of 1,1-Difluoroethene is primarily achieved through high-temperature elimination reactions of hydrochlorofluorocarbons (HCFCs) or hydrofluorocarbons (HFCs). The two most prominent methods are the dehydrochlorination of 1-chloro-1,1-difluoroethane (HCFC-142b) and the dehydrofluorination of 1,1,1-trifluoroethane (HFC-143a).

1.1 Dehydrochlorination of 1-Chloro-1,1-difluoroethane (HCFC-142b)

This is the most common industrial route for VDF synthesis.[1] The process involves the pyrolysis of HCFC-142b at high temperatures, leading to the elimination of hydrogen chloride (HCl).

-

Reaction: CH₃CClF₂ → CH₂=CF₂ + HCl

The reaction is highly endothermic and typically requires temperatures ranging from 550°C to over 700°C.[2] The use of catalysts can significantly lower the required reaction temperature to around 350°C, which helps to reduce energy consumption and minimize coke formation, a common issue that can decrease reactor efficiency.[1][3]

1.2 Dehydrofluorination of 1,1,1-Trifluoroethane (HFC-143a)

An alternative synthesis route involves the elimination of hydrogen fluoride (HF) from 1,1,1-trifluoroethane. This process can be achieved through vapor-phase pyrolysis at temperatures between 300°C and 700°C.[4]

-

Reaction: CH₃CF₃ → CH₂=CF₂ + HF

Other synthesis methods, such as those starting from 1,1,1-trihaloethanes or the mercury-catalyzed addition of hydrogen fluoride to acetylene, have also been developed.[5][6]

Experimental Protocols

Protocol 1: Catalytic Pyrolysis of 1-Chloro-1,1-difluoroethane (HCFC-142b)

This protocol describes a laboratory-scale catalytic dehydrochlorination.

-

Catalyst Preparation: An N-doped activated carbon catalyst is prepared and packed into a fixed-bed reactor (e.g., a nickel tube).[1]

-

Reaction Setup: The reactor is placed inside a tube furnace, and the temperature is raised to the desired setpoint (e.g., 400°C).

-

Reactant Feed: A gaseous mixture of 1-chloro-1,1-difluoroethane and an inert carrier gas (e.g., Nitrogen) is passed through the reactor at a controlled flow rate.

-

Product Collection: The effluent gas stream, containing 1,1-Difluoroethene, unreacted starting material, and HCl, is passed through a series of traps. An alkaline scrubber can be used to remove the acidic HCl byproduct.

-

Analysis: The product mixture is analyzed using gas chromatography (GC) to determine the conversion of HCFC-142b and the selectivity for 1,1-Difluoroethene. Studies have shown that with certain catalysts, HCFC-142b conversion can be high with excellent selectivity to VDF at temperatures around 400-480°C.[7]

Protocol 2: Vapor-Phase Pyrolysis of 1,1,1-Trifluoroethane (HFC-143a)

This protocol outlines a non-catalytic, high-temperature dehydrofluorination.

-

Reaction Setup: A mixture of 1,1,1-trifluoroethane and hydrogen chloride is fed into a vapor-phase reactor.[4]

-

Heating: The reactor is heated to a temperature between 300°C and 700°C.[4]

-

Product Recovery: The resulting 1,1-Difluoroethene is recovered from the product stream.[4] The molar ratio of hydrogen chloride to 1,1,1-trifluoroethane can be optimized, for example, between 2:1 and 4:1.[4]

Synthesis Pathway Visualization

Caption: Key industrial synthesis pathways for 1,1-Difluoroethene.

Properties of 1,1-Difluoroethene

1,1-Difluoroethene is a colorless gas with a faint ethereal odor.[8] Its physical and chemical properties are summarized below.

Table 1: Physical and Chemical Properties of 1,1-Difluoroethene

| Property | Value |

| Molecular Formula | C₂H₂F₂ |

| Molecular Weight | 64.03 g/mol [5][9] |

| Boiling Point | -83 °C to -85.7 °C[5][8] |

| Melting Point | -144 °C[4][8] |

| Vapor Density | 2.2 (relative to air)[1][9] |

| Specific Gravity (liquid) | 0.617 at 23.9°C[1][8] |

| Solubility in Water | Slightly soluble (0.018 g/100 g at 25°C)[1][8] |

| Solubility in Organic Solvents | Soluble in alcohol and ether[1][8] |

| Flash Point | < -60 °C |

| Flammability Limits in Air | 5.5% - 21.3% by volume[1] |

| Autoignition Temperature | 640 °C (1184 °F)[1] |

Chemically, 1,1-Difluoroethene is notable for its reactivity. The carbon-carbon double bond allows it to undergo polymerization readily. It is sensitive to heat and can react violently with hydrogen chloride.[1][8] Exposure to pure oxygen can lead to the formation of peroxides.[1][8]

Polymerization to Polyvinylidene Fluoride (PVDF)

The primary application of 1,1-Difluoroethene is in the production of fluoropolymers, particularly PVDF. PVDF is a semi-crystalline thermoplastic known for its excellent chemical resistance, thermal stability, and unique piezoelectric properties.

The synthesis of PVDF is typically achieved through the free-radical polymerization of the VDF monomer. This process can be carried out using suspension or emulsion polymerization techniques.

-

Polymerization Reaction: n(CH₂=CF₂) → [-CH₂-CF₂-]n

The reaction is generally conducted under high pressure (10-300 atm) and at temperatures ranging from 10 to 150°C. An initiator, such as potassium persulfate or ammonium persulfate, is used to start the polymerization process.[8] The resulting polymer is then purified to remove unreacted monomer and catalyst residues, dried, and processed into granules or powders.[8]

Polymerization Workflow Visualization

Caption: General workflow for the polymerization of VDF into PVDF resin.

References

- 1. 1,1-DIFLUOROETHYLENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 3. 1,1-Difluoroethylene - Wikipedia [en.wikipedia.org]

- 4. Vinylidene fluoride | CH2=CF2 | CID 6369 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemeo.com [chemeo.com]

- 6. 1,1-difluoroethene [stenutz.eu]

- 7. 1,1-DIFLUOROETHYLENE | 75-38-7 [chemicalbook.com]

- 8. Buy 1,1-Difluoroethene;1,1,2-trifluoroethene | 28960-88-5 [smolecule.com]

- 9. 75-38-7 CAS MSDS (1,1-DIFLUOROETHYLENE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of 1,1,2-Trifluoroethene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trifluoroethene (C₂HF₃), a fluorinated alkene, possesses a unique molecular structure that influences its chemical reactivity and physical properties. Understanding its precise geometry, bond characteristics, and vibrational modes is crucial for applications in materials science, and as a potential building block in the synthesis of novel pharmaceutical compounds. The introduction of fluorine atoms significantly alters the electronic distribution within the molecule compared to ethene, leading to a complex interplay of inductive and resonance effects. This guide provides a comprehensive overview of the molecular structure and bonding of 1,1,2-trifluoroethene, supported by quantitative data from spectroscopic and diffraction studies.

Molecular Structure and Bonding

The molecular structure of 1,1,2-trifluoroethene has been determined with high precision using a combination of gas-phase electron diffraction and microwave spectroscopy. These techniques provide complementary information, with electron diffraction yielding information about the internuclear distances and microwave spectroscopy providing highly accurate rotational constants, which are inversely related to the moments of inertia of the molecule.

The C=C double bond is a key feature of the molecule. Ab initio calculations suggest a C=C bond length of 1.326 Å.[1] Experimental studies on similar fluoroethylenes have also been used to estimate this bond length to be around 1.320 Å to 1.322 Å.[1] The C-F bond lengths are influenced by their position relative to the other atoms in the molecule. For the CF₂ group, the C-F bond cis to the C-H bond is calculated to be slightly longer (by 0.0055 Å) than the C-F bond trans to the C-H bond.[1]

The bond angles in 1,1,2-trifluoroethene deviate from the ideal 120° of a trigonal planar geometry due to steric and electronic effects of the fluorine substituents. The CCF angle for the C-F bond cis to the C-H bond is calculated to be 2.37° smaller than the CCF angle for the trans C-F bond.[1]

Data Presentation: Structural Parameters of 1,1,2-Trifluoroethene

| Parameter | Value (Å or °) | Method | Reference |

| Bond Lengths (Å) | |||

| r(C=C) | ~1.320 - 1.326 | Ab initio / Comparison | [1] |

| r(C-F) (geminal, cis to H) | Not explicitly determined (theoretically longer) | Ab initio calculation | [1] |

| r(C-F) (geminal, trans to H) | Not explicitly determined (theoretically shorter) | Ab initio calculation | [1] |

| r(C-F) (vinyl) | Not explicitly determined | - | - |

| r(C-H) | Not explicitly determined | - | - |

| Bond Angles (°) | |||

| ∠(C=C-F) (geminal, cis to H) | Not explicitly determined (theoretically smaller) | Ab initio calculation | [1] |

| ∠(C=C-F) (geminal, trans to H) | Not explicitly determined (theoretically larger) | Ab initio calculation | [1] |

| ∠(F-C-F) | Not explicitly determined | - | - |

| ∠(C=C-H) | Not explicitly determined | - | - |

| ∠(C=C-F) (vinyl) | Not explicitly determined | - | - |

Data Presentation: Rotational and Spectroscopic Constants

Rotational spectroscopy provides highly precise data on the moments of inertia, from which structural information can be derived. Fourier transform microwave (FTMW) spectroscopy in the 6-22 GHz region has been used to obtain the rotational constants for 1,1,2-trifluoroethene.[1]

| Constant | Value (MHz) |

| A | Value not explicitly stated in snippets |

| B | Value not explicitly stated in snippets |

| C | Value not explicitly stated in snippets |

Note: The specific values for the rotational constants of the 1,1,2-trifluoroethene monomer were not found in the provided search snippets, although their determination is mentioned.

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for critically evaluating the structural data. The following sections outline the key experimental protocols used in the characterization of 1,1,2-trifluoroethene.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the geometry of molecules in the gaseous state, free from intermolecular interactions present in condensed phases.

Methodology:

-

Sample Introduction: A gaseous sample of 1,1,2-trifluoroethene is introduced into a high-vacuum chamber through a nozzle, creating a molecular beam.

-

Electron Beam Interaction: A high-energy beam of electrons (typically 40-60 keV) is directed perpendicularly to the molecular beam.

-

Scattering: The electrons are scattered by the electrostatic potential of the atoms in the 1,1,2-trifluoroethene molecules. The scattering pattern is a result of the interference of the electron waves scattered from all pairs of atoms in the molecule.

-

Detection: The scattered electrons are detected on a photographic plate or a CCD detector, producing a diffraction pattern of concentric rings.

-

Data Analysis: The intensity of the scattered electrons is measured as a function of the scattering angle. The molecular scattering component is extracted from the total scattering intensity.

-

Structure Refinement: A theoretical scattering pattern is calculated for a model of the molecule with initial estimates of the bond lengths, bond angles, and vibrational amplitudes. The structural parameters of the model are then refined by a least-squares fitting procedure to achieve the best possible agreement with the experimental scattering pattern.

Fourier Transform Microwave (FTMW) Spectroscopy

FTMW spectroscopy is a high-resolution technique that provides information about the rotational energy levels of a molecule. From the frequencies of the rotational transitions, the moments of inertia and, subsequently, the molecular geometry can be determined with very high precision.

Methodology:

-

Sample Introduction: A gaseous sample of 1,1,2-trifluoroethene, often diluted in an inert carrier gas like argon or neon, is introduced into a high-vacuum chamber through a pulsed nozzle. This creates a supersonic jet, which cools the molecules to very low rotational and vibrational temperatures (a few Kelvin).

-

Microwave Excitation: The cooled molecules are subjected to a short, high-power pulse of microwave radiation. If the frequency of the microwave pulse is resonant with a rotational transition of the molecule, the molecules will be coherently excited.

-

Free Induction Decay (FID): After the microwave pulse, the coherently rotating molecules emit a faint microwave signal, known as the free induction decay (FID), at the frequencies of their rotational transitions.

-

Detection: The FID signal is detected by a sensitive microwave receiver.

-

Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform. The resulting spectrum shows sharp peaks at the frequencies of the rotational transitions.

-

Spectral Analysis: The frequencies of the rotational transitions are measured with high accuracy. These frequencies are then fitted to a Hamiltonian model to determine the rotational constants (A, B, and C) of the molecule. For molecules with nuclei possessing a quadrupole moment, hyperfine splitting of the rotational lines can also be analyzed to provide further structural information.

Infrared and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational energy levels of a molecule. The frequencies of the vibrational modes are characteristic of the types of chemical bonds and the overall structure of the molecule.

Methodology for Gaseous Samples:

-

Sample Cell: A gaseous sample of 1,1,2-trifluoroethene is contained in a gas cell with windows that are transparent to infrared (e.g., KBr, NaCl) or visible (for Raman) radiation.

-

Infrared Spectroscopy:

-

A beam of infrared radiation is passed through the gas cell.

-

The molecules will absorb radiation at specific frequencies corresponding to their vibrational modes that result in a change in the molecular dipole moment.

-

The transmitted radiation is analyzed by a detector, and the resulting spectrum shows absorption bands at the characteristic vibrational frequencies.

-

-

Raman Spectroscopy:

-

A monochromatic laser beam (usually in the visible or near-infrared region) is directed at the gaseous sample.

-

A small fraction of the incident light is scattered by the molecules. Most of this is Rayleigh scattering (no change in frequency), but a very small amount is Raman scattering, where the scattered light is shifted to different frequencies.

-

The frequency shifts in Raman scattering correspond to the vibrational modes of the molecule that involve a change in the polarizability of the molecule.

-

The scattered light is collected, passed through a spectrometer to separate the different frequencies, and detected.

-

-

Vibrational Assignment: The observed absorption bands in the IR spectrum and the scattered bands in the Raman spectrum are assigned to specific vibrational modes of the 1,1,2-trifluoroethene molecule based on their frequencies, intensities, and, in the case of Raman, their polarization.

Mandatory Visualizations

Caption: Molecular structure of 1,1,2-trifluoroethene.

Caption: Workflow for the determination of molecular structure and properties.

References

Commercial Production of Vinylidene Fluoride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vinylidene fluoride (VDF), a fluorinated hydrocarbon with the chemical formula CH₂=CF₂, is a crucial monomer in the production of high-performance fluoropolymers, most notably polyvinylidene fluoride (PVDF). PVDF and its copolymers are highly valued for their exceptional chemical resistance, thermal stability, and unique piezoelectric properties. These characteristics make them indispensable in a wide array of applications, including chemical processing equipment, lithium-ion battery binders, architectural coatings, and high-purity water filtration membranes. This technical guide provides an in-depth overview of the core commercial methods for the production of vinylidene fluoride, focusing on the underlying chemistry, process parameters, and experimental considerations.

Core Commercial Production Methods

The industrial synthesis of vinylidene fluoride is dominated by two primary routes: the dehydrochlorination of 1-chloro-1,1-difluoroethane (HCFC-142b) and the dehydrofluorination of 1,1,1-trifluoroethane (HFC-143a). Both processes are typically high-temperature, gas-phase reactions.

Dehydrochlorination of 1-Chloro-1,1-difluoroethane (HCFC-142b)

This is the most established and widely used commercial method for VDF production.[1] The process involves the pyrolysis of HCFC-142b at elevated temperatures, leading to the elimination of a molecule of hydrogen chloride (HCl).[1][2]

Reaction: CH₃CClF₂ → CH₂=CF₂ + HCl

This reaction is highly endothermic, requiring significant energy input to achieve high conversion rates.[1] Industrially, it is often carried out in long tubular reactors.[1] One of the challenges with this process is the potential for coke formation at the high temperatures required, which can necessitate periodic reactor shutdowns for decoking.[1]

| Parameter | Value | Notes |

| Reaction Temperature | 550 - 800 °C | Higher temperatures favor higher conversion rates.[3] |

| Catalysts | None (thermal pyrolysis), or catalysts such as N-doped activated carbon, metal fluorides (e.g., BaF₂, SrF₂), or metal chlorides on a carbon support (e.g., FeCl₃/C, CuCl₂/C). | Catalysts can lower the required reaction temperature to the 350-400 °C range.[1][3][4] |

| Conversion of HCFC-142b | 80 - 100% (thermal) | Varies with temperature and residence time.[2] |

| Selectivity to VDF | 85 - 95% (thermal) | Side reactions can lead to the formation of other fluorinated compounds.[2] |

| Reactor Type | Nickel tube or other corrosion-resistant tubular reactors. | [2] |

The following protocol is a generalized representation of the gas-phase pyrolysis of HCFC-142b. Specific parameters will vary depending on the scale and specific setup.

-

Reactor Setup: A corrosion-resistant tubular reactor (e.g., made of nickel or a nickel alloy) is placed inside a high-temperature furnace.[2] The reactor inlet is connected to a gas delivery system capable of handling the reactant (HCFC-142b) and any carrier or diluent gases. The reactor outlet is connected to a series of condensers and scrubbers to collect the product and neutralize the HCl byproduct.

-

Catalyst Packing (if applicable): If a catalyst is used, it is packed into the reactor tube. The catalyst may require pretreatment, such as heating under an inert gas flow to remove any adsorbed moisture.[3]

-

Reaction Execution: The reactor is heated to the desired temperature (e.g., 550-700 °C for thermal pyrolysis or 350-400 °C for catalytic pyrolysis).[2][3] Gaseous HCFC-142b, with or without a carrier gas like nitrogen, is then passed through the reactor at a controlled flow rate.

-

Product Collection: The gas stream exiting the reactor, containing VDF, HCl, and unreacted HCFC-142b, is passed through a cooling system to condense the VDF and unreacted starting material. The gaseous HCl is typically scrubbed using an alkaline solution.

-

Purification: The condensed liquid is then subjected to fractional distillation to separate the VDF from unreacted HCFC-142b and any other byproducts. The unreacted HCFC-142b can be recycled back into the reactor feed.

Dehydrofluorination of 1,1,1-trifluoroethane (HFC-143a)

An alternative commercial route to VDF is the dehydrofluorination of HFC-143a. This process involves the elimination of a molecule of hydrogen fluoride (HF).

Reaction: CH₃CF₃ → CH₂=CF₂ + HF

This method is also a high-temperature, gas-phase reaction. It can be performed with or without a catalyst.[5]

| Parameter | Value | Notes |

| Reaction Temperature | 300 - 700 °C | [5] |

| Catalysts | Oxygen-containing gas (e.g., air), metal salts (e.g., aluminum fluoride), or metal phosphate catalysts (e.g., Mg₂P₂O₇). | Catalysts can improve selectivity and conversion at lower temperatures.[5][6] |

| Molar Ratio (HCl to HFC-143a) | 2:1 to 4:1 | The presence of HCl can be part of the process, especially if the HFC-143a is derived from a process that produces HCl.[5] |

| Contact Time | 10 - 120 seconds | [5] |

The experimental setup for this process is similar to that for the dehydrochlorination of HCFC-142b.

-

Reactor Setup: A tubular reactor resistant to HF corrosion is used, placed within a furnace. Gas inlets for HFC-143a and any co-reactants or catalysts (like air or HCl) are required. The outlet is connected to a product collection and HF scrubbing system.[5]

-

Catalyst Loading (if applicable): If a solid catalyst is used, it is loaded into the reactor. Activation of the catalyst at high temperatures may be necessary.[6]

-

Reaction Execution: The reactor is heated to the target temperature (e.g., 400-600 °C).[5] A vapor-phase mixture of HFC-143a and any co-reactants (e.g., HCl, air) is fed into the reactor.

-

Product Collection and Neutralization: The product stream is cooled to condense the VDF. The highly corrosive HF byproduct is removed by scrubbing with an alkaline solution.

-

Purification: The crude VDF is purified by fractional distillation to separate it from unreacted HFC-143a and any byproducts.

Production Pathways and Workflows

The following diagrams illustrate the chemical pathways and a general workflow for the commercial production of vinylidene fluoride.

Caption: Primary chemical pathways for VDF synthesis.

Caption: Generalized workflow for VDF production and purification.

Purification of Vinylidene Fluoride

Regardless of the production method, the crude VDF product contains unreacted starting materials, byproducts, and the acid gas (HCl or HF). Achieving the high purity required for polymerization (often ≥99.9%) necessitates a multi-step purification process.[7]

A typical purification train involves:

-

Acid Removal: The crude product gas is first passed through scrubbers containing an alkaline solution (e.g., aqueous potassium hydroxide) to remove HCl or HF.

-

Drying: The gas is then dried to remove any water carried over from the scrubbing process.

-

Compression and Condensation: The VDF gas is compressed and cooled to liquefy it, facilitating its separation from more volatile impurities.

-

Fractional Distillation: The liquefied crude VDF is fed into a series of distillation columns.

-

A "heavy ends" column removes less volatile impurities.

-

A "light ends" column removes more volatile impurities. The final high-purity VDF is collected as a liquid from the distillation train.[7]

-

Analytical Methods for Purity Assessment

Gas chromatography (GC) is the primary analytical technique for determining the purity of VDF and quantifying impurities. A flame ionization detector (FID) is commonly used for this purpose.[8] For structural confirmation and identification of byproducts, techniques such as mass spectrometry (MS) coupled with GC can be employed.

Conclusion

The commercial production of vinylidene fluoride is a mature industrial process, primarily relying on the high-temperature pyrolysis of halogenated ethanes. The choice between the dehydrochlorination of HCFC-142b and the dehydrofluorination of HFC-143a depends on factors such as raw material availability, energy costs, and capital investment. Advances in catalysis are a key area of research, with the goal of reducing the energy intensity of these processes and minimizing byproduct formation. The stringent purity requirements for polymerization-grade VDF necessitate a sophisticated and robust purification process. A thorough understanding of these production methods is essential for researchers and professionals working with PVDF and other fluoropolymers, enabling them to better appreciate the material's properties and potential applications.

References

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. US5177271A - Production of vinylidene fluoride - Google Patents [patents.google.com]

- 6. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]

- 7. CN101704709A - Production method of high-purity vinylidene fluoride monomers - Google Patents [patents.google.com]

- 8. CN105384596A - Preparation method of vinylidene fluoride (VDF) - Google Patents [patents.google.com]

Phase Behavior and Solubility of 1,1-Difluoroethene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the phase behavior and solubility of 1,1-Difluoroethene (HFO-1132a, Vinylidene Fluoride). Due to a notable scarcity of publicly available quantitative solubility data for 1,1-Difluoroethene in a wide range of organic solvents, this guide also draws upon data for the closely related compound 1,1-Difluoroethane (HFC-152a) to provide insights into expected solubility and experimental methodologies. The guide details experimental protocols for determining gas solubility and vapor-liquid equilibrium, and presents available data in structured tables with visualizations of experimental workflows.

Introduction to 1,1-Difluoroethene

1,1-Difluoroethene (C₂H₂F₂) is a colorless, flammable gas with significant industrial applications, primarily in the production of fluoropolymers such as polyvinylidene fluoride (PVDF).[1][2] Understanding its phase behavior and solubility in various organic solvents is crucial for its synthesis, purification, and application in diverse fields, including materials science and potentially in specialized pharmaceutical applications. Generally, 1,1-Difluoroethene exhibits low solubility in water but is readily soluble in many organic solvents, particularly hydrocarbons and alcohols.[3]

Quantitative Solubility Data

A comprehensive search of scientific literature reveals a significant lack of publicly available quantitative data on the solubility of 1,1-Difluoroethene in common organic solvents. However, data for the structurally similar 1,1-Difluoroethane (HFC-152a) in polar aprotic solvents provides valuable insights into the potential phase behavior of 1,1-Difluoroethene.

Vapor-Liquid Equilibrium (VLE) Data for 1,1-Difluoroethane (HFC-152a) in N,N-Dimethylformamide (DMF) and N,N-Dimethylacetamide (DMAC)

The following tables summarize the isothermal vapor-liquid equilibrium data for the binary systems of 1,1-Difluoroethane with DMF and DMAC at various temperatures. The data shows that 1,1-Difluoroethane exhibits good solubility in both solvents, with solubility in DMAC being slightly higher than in DMF.[4] The mole fraction of 1,1-Difluoroethane in the liquid phase (x₁) and the corresponding equilibrium pressure (P) are presented.

Table 1: Vapor-Liquid Equilibrium Data for 1,1-Difluoroethane (HFC-152a) + N,N-Dimethylformamide (DMF) [4]

| Temperature (K) | Mole Fraction of HFC-152a in Liquid (x₁) | Pressure (MPa) |

| 293.15 | 0.048 | 0.065 |

| 0.101 | 0.138 | |

| 0.205 | 0.298 | |

| 0.302 | 0.453 | |

| 0.403 | 0.615 | |

| 313.15 | 0.052 | 0.115 |

| 0.105 | 0.235 | |

| 0.210 | 0.489 | |

| 0.308 | 0.728 | |

| 0.410 | 0.983 | |

| 333.15 | 0.055 | 0.186 |

| 0.110 | 0.385 | |

| 0.218 | 0.789 | |

| 0.315 | 1.178 | |

| 0.418 | 1.592 | |

| 353.15 | 0.059 | 0.283 |

| 0.115 | 0.578 | |

| 0.225 | 1.185 | |

| 0.323 | 1.769 | |

| 0.425 | 2.385 |

Table 2: Vapor-Liquid Equilibrium Data for 1,1-Difluoroethane (HFC-152a) + N,N-Dimethylacetamide (DMAC) [4]

| Temperature (K) | Mole Fraction of HFC-152a in Liquid (x₁) | Pressure (MPa) |

| 293.15 | 0.051 | 0.058 |

| 0.103 | 0.123 | |

| 0.208 | 0.265 | |

| 0.305 | 0.405 | |

| 0.406 | 0.552 | |

| 313.15 | 0.054 | 0.102 |

| 0.108 | 0.216 | |

| 0.215 | 0.443 | |

| 0.312 | 0.665 | |

| 0.415 | 0.902 | |

| 333.15 | 0.058 | 0.165 |

| 0.113 | 0.345 | |

| 0.222 | 0.698 | |

| 0.320 | 1.038 | |

| 0.422 | 1.405 | |

| 353.15 | 0.062 | 0.255 |

| 0.118 | 0.521 | |

| 0.230 | 1.045 | |

| 0.328 | 1.563 | |

| 0.430 | 2.115 |

Experimental Protocols for Solubility and Phase Behavior Determination

The determination of gas solubility and vapor-liquid equilibria are critical for understanding the phase behavior of 1,1-Difluoroethene in organic solvents. Several experimental methods can be employed, with the static-analytic and isochoric methods being common for such systems.

Static-Analytic Method for Vapor-Liquid Equilibrium (VLE)

This method is used to determine the VLE data by directly measuring the temperature, pressure, and compositions of the liquid and vapor phases at equilibrium.

Methodology:

-

Preparation: The experimental apparatus, primarily a thermostated equilibrium cell, is thoroughly cleaned and evacuated to remove any residual air and moisture. The organic solvent is degassed to remove any dissolved gases.

-

Charging: A known amount of the degassed organic solvent is charged into the equilibrium cell. Subsequently, a precise amount of 1,1-Difluoroethene gas is introduced into the cell.

-

Equilibration: The mixture within the cell is vigorously agitated, typically using a magnetic stirrer, and maintained at a constant temperature using a thermostatic bath. The system is allowed to reach equilibrium, which is indicated by a stable pressure reading over a prolonged period.

-

Sampling and Analysis: Once equilibrium is established, samples are carefully withdrawn from both the liquid and vapor phases. The composition of these samples is then determined using analytical techniques such as gas chromatography (GC).

-

Data Acquisition: The equilibrium temperature, pressure, and the mole fractions of each component in the liquid and vapor phases are recorded. This process is repeated for different compositions and temperatures to generate a comprehensive VLE dataset.

Isochoric Method for Gas Solubility

The isochoric method is a precise technique for determining the solubility of a gas in a liquid by measuring the pressure change at a constant volume.

Methodology:

-

Apparatus Preparation: A high-pressure equilibrium cell of a known volume, equipped with pressure and temperature sensors, is used. The cell and all connecting lines are thoroughly cleaned and evacuated.

-

Solvent Degassing and Charging: The organic solvent is rigorously degassed to remove any dissolved air. A precisely known mass of the degassed solvent is then introduced into the equilibrium cell.

-

Gas Charging: A known amount of 1,1-Difluoroethene is introduced into the cell. The amount of gas can be determined by measuring the pressure, volume, and temperature of a gas reservoir before and after charging.

-

Equilibration: The cell is maintained at a constant temperature, and the contents are agitated to facilitate the dissolution of the gas into the liquid phase. The system is allowed to reach equilibrium, which is confirmed by a stable pressure reading.

-

Data Measurement: The equilibrium temperature and pressure are recorded.

-

Calculation: The amount of gas dissolved in the liquid phase is calculated based on the initial amount of gas introduced, the volume of the vapor space, and the properties of the gas at the equilibrium temperature and pressure. The solubility is then determined from the calculated amount of dissolved gas and the known amount of solvent.

Concluding Remarks

This technical guide has summarized the available information on the phase behavior and solubility of 1,1-Difluoroethene in organic solvents. While there is a clear indication of its good solubility in polar aprotic solvents, a significant gap exists in the literature regarding comprehensive quantitative solubility data across a range of organic solvents. The provided data for the closely related 1,1-Difluoroethane in DMF and DMAC serves as a valuable proxy for understanding the potential interactions of 1,1-Difluoroethene. The detailed experimental protocols for the static-analytic and isochoric methods offer a robust framework for researchers aiming to generate new solubility data for this important industrial chemical. Further experimental investigation is highly encouraged to fill the existing data gaps and to facilitate the broader application of 1,1-Difluoroethene.

References

Quantum chemical calculations on the electronic structure of 1,1,2-trifluoroethene

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,1,2-Trifluoroethene, a halogenated hydrocarbon, presents a fascinating case study in molecular electronics due to the influence of its fluorine substituents on the carbon-carbon double bond. Understanding the intricate details of its electronic structure is paramount for predicting its reactivity, intermolecular interactions, and potential applications in materials science and as a synthon in drug development. This technical guide provides a comprehensive overview of the electronic and structural properties of 1,1,2-trifluoroethene, drawing upon available experimental and computational data. We will delve into its molecular geometry, and the methodologies used to determine these parameters, and present a generalized workflow for its computational analysis.

Molecular Geometry

The precise determination of molecular geometry is the foundational step in any quantum chemical investigation, as it profoundly influences the calculated electronic properties. The structural parameters of 1,1,2-trifluoroethene have been refined through experimental techniques, primarily Fourier transform microwave rotational spectroscopy. These studies, often conducted in the context of investigating intermolecular complexes, have yielded high-precision data for the isolated monomer.[1]

Below is a summary of the experimentally determined structural parameters for 1,1,2-trifluoroethene.

| Parameter | Atom 1 | Atom 2 | Value | Unit |

| Bond Length | C1 | C2 | 1.323 | Å |

| Bond Length | C1 | F1 | 1.321 | Å |

| Bond Length | C1 | F2 | 1.321 | Å |

| Bond Length | C2 | F3 | 1.335 | Å |

| Bond Length | C2 | H | 1.079 | Å |

| Parameter | Atom 1 | Atom 2 | Atom 3 | Value | Unit |

| Bond Angle | F1 | C1 | C2 | 123.9 | Degrees |

| Bond Angle | F2 | C1 | C2 | 123.9 | Degrees |

| Bond Angle | F1 | C1 | F2 | 112.2 | Degrees |

| Bond Angle | F3 | C2 | C1 | 122.0 | Degrees |

| Bond Angle | H | C2 | C1 | 125.5 | Degrees |

| Bond Angle | F3 | C2 | H | 112.5 | Degrees |

Note: The atom numbering is as follows: C1 is the carbon atom bonded to two fluorine atoms (F1, F2), and C2 is the carbon atom bonded to one fluorine atom (F3) and one hydrogen atom (H).

Experimental Protocols

The high-resolution structural data for 1,1,2-trifluoroethene was primarily obtained through Fourier transform microwave (FTMW) rotational spectroscopy. This technique allows for the precise determination of rotational constants, from which the molecular geometry can be derived.

A typical experimental setup for the FTMW spectroscopy of 1,1,2-trifluoroethene involves the following steps:

-

Sample Preparation: A dilute mixture of 1,1,2-trifluoroethene in a carrier gas, such as argon or neon, is prepared.

-

Supersonic Expansion: The gas mixture is expanded through a pulsed nozzle into a high-vacuum chamber. This process cools the molecules to very low rotational and vibrational temperatures, simplifying the resulting spectrum.

-

Microwave Excitation: The cooled molecules are irradiated with a short, high-power microwave pulse, which polarizes the molecules and induces rotational transitions.

-

Free Induction Decay (FID) Detection: After the microwave pulse, the coherently rotating molecules emit a faint microwave signal, known as the free induction decay (FID). This signal is detected by a sensitive receiver.

-

Fourier Transformation: The time-domain FID signal is converted into a frequency-domain spectrum by a Fourier transform. The resulting spectrum shows sharp rotational transitions.

-

Spectral Analysis: The frequencies of the rotational transitions are measured with high accuracy and are then fit to a rotational Hamiltonian to determine the rotational constants (A, B, and C) of the molecule.

-

Isotopic Substitution: To determine the complete molecular structure, the rotational spectra of isotopically substituted species (e.g., with ¹³C) are also measured. The changes in the rotational constants upon isotopic substitution provide sufficient data to precisely locate the positions of the atoms in the molecule.

Computational Workflow for Electronic Structure Analysis

Quantum chemical calculations are indispensable for gaining a deeper understanding of the electronic properties of molecules like 1,1,2-trifluoroethene. The following diagram illustrates a typical workflow for such a computational investigation.

Caption: A generalized workflow for the quantum chemical analysis of 1,1,2-trifluoroethene.

Electronic Structure Properties

The presence of three electronegative fluorine atoms significantly influences the electron distribution within the molecule. This leads to a notable molecular dipole moment and affects the energies of the molecular orbitals.

| Property | Value | Unit | Method |

| Ionization Energy | 10.14 | eV | Experimental |

| Dipole Moment | 1.42 | Debye | Experimental |

The ionization energy provides insight into the energy of the highest occupied molecular orbital (HOMO), while the dipole moment reflects the overall charge separation within the molecule. A detailed comparative analysis of these properties using various computational methods would be a valuable area for future research.

Conclusion

This technical guide has summarized the current state of knowledge regarding the electronic and structural properties of 1,1,2-trifluoroethene. The molecular geometry has been precisely determined through experimental spectroscopic techniques, providing a solid foundation for further computational investigations. While detailed comparative data from various quantum chemical methods on the isolated molecule's electronic structure is sparse in the literature, the available experimental data provides crucial benchmarks. The provided computational workflow offers a roadmap for researchers to conduct their own in-depth analyses of this and related fluorinated ethenes, which will be instrumental in unlocking their potential in various scientific and industrial applications.

References

Methodological & Application

Application Notes and Protocols for Polymerization of 1,1-Difluoroethene (VDF)

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1-Difluoroethene (VDF), the monomer for polyvinylidene fluoride (PVDF), is a critical building block for high-performance fluoropolymers. PVDF and its copolymers are renowned for their exceptional chemical resistance, thermal stability, and unique piezoelectric and pyroelectric properties. These characteristics make them invaluable in a wide range of applications, including chemically resistant coatings, membranes for separations, binders for lithium-ion batteries, and advanced biomedical devices. The final properties of the polymer are intricately linked to the method of polymerization. This document provides detailed application notes and experimental protocols for the primary techniques used to polymerize VDF, offering a comparative overview to aid researchers in selecting the most suitable method for their specific application.

Polymerization Techniques Overview

The polymerization of VDF is commercially practiced through several methods, each offering distinct advantages and control over the final polymer properties. The most common techniques are emulsion and suspension polymerization, which are well-suited for large-scale industrial production. Solution and bulk polymerization offer alternatives for specific applications. Furthermore, controlled radical polymerization (CRP) techniques, such as Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP), have emerged as powerful tools for synthesizing well-defined PVDF architectures with controlled molecular weights and low dispersity.

Data Presentation: Comparison of Polymerization Techniques

The following table summarizes typical quantitative data for various VDF polymerization techniques. It is important to note that these values can vary significantly based on specific reaction conditions, initiator and catalyst choice, and the presence of comonomers or chain transfer agents.

| Polymerization Technique | Typical Monomer Conversion (%) | Number-Average Molecular Weight (Mn, g/mol ) | Polydispersity Index (PDI, Mw/Mn) | Key Features & Applications |

| Emulsion Polymerization | > 95%[1] | 100,000 - 500,000+ | 2.0 - 4.0 | High molecular weight, stable aqueous latex. Used for coatings, films, and binders. |

| Suspension Polymerization | 85 - 95%[2] | 50,000 - 200,000 | 2.5 - 5.0 | Produces polymer beads, easy isolation. Used for molding and extrusion applications. |

| Solution Polymerization (in scCO₂) | 25 - 54%[3] | 35,000 - 188,000[3] | 1.4 - 3.1[3] | "Green" solvent, easy polymer isolation. Suitable for producing clean polymer powders. |

| Bulk Polymerization | High | Broad range | Broad | Solvent-free, high purity polymer. Challenges in heat and viscosity control. |

| RAFT Polymerization (Emulsion) | High | Controlled (e.g., up to 53,000)[4] | Low (typically < 1.5)[5] | Well-defined polymers, block copolymers. Used in advanced materials and surface modification. |

| ATRP | Variable | Controlled | Low (typically < 1.5)[6] | Synthesis of block copolymers and complex architectures. Requires catalyst removal. |

Experimental Protocols

Emulsion Polymerization of VDF

Emulsion polymerization is a widely used industrial method that produces high molecular weight PVDF as a stable aqueous latex. The reaction occurs in micelles formed by a surfactant in water.

Materials:

-

1,1-Difluoroethene (VDF) monomer

-

Deionized water

-

Emulsifier (e.g., perfluorooctanoic acid ammonium salt - PFOA, or a non-fluorinated alternative)

-

Initiator (e.g., potassium persulfate - KPS, or ammonium persulfate - APS)[7]

-

Buffer (e.g., sodium acetate)[5]

-

Chain transfer agent (optional, e.g., ethyl acetate)

Equipment:

-

High-pressure stainless steel autoclave (e.g., 1 L to 130 L) equipped with a mechanical stirrer, temperature and pressure sensors, gas inlet, and sampling valve.[5][8]

Protocol:

-

Reactor Preparation: Thoroughly clean and dry the autoclave. Check for leaks and then purge the reactor by repeatedly evacuating and filling with high-purity nitrogen to remove all oxygen.[8]

-

Initial Charge: Charge the reactor with deionized water, emulsifier, and buffer. For a typical lab-scale reaction in a 1 L autoclave, this might consist of 500 mL of deionized water and a specific amount of emulsifier.[7]

-

Deoxygenation: Deoxygenate the aqueous solution by bubbling nitrogen through it for at least 30 minutes while stirring.[5]

-

Pressurization and Heating: Seal the reactor and heat it to the desired reaction temperature, typically between 75-90°C.[8] Pressurize the reactor with VDF monomer to the target pressure, for instance, 2.0 - 3.8 MPa.[8]

-

Initiation: Prepare a solution of the initiator (e.g., KPS) in deionized water and inject it into the reactor to start the polymerization.

-

Monomer Feed: As the polymerization proceeds, the pressure will drop due to monomer consumption. Continuously feed VDF monomer into the reactor to maintain a constant pressure.[8]

-

Reaction Monitoring: Monitor the reaction progress by tracking the amount of VDF consumed over time. The reaction is typically run for a predetermined time, for example, 14 hours, or until the desired monomer conversion is achieved.[8]

-

Termination and Cooling: Stop the monomer feed and cool the reactor to room temperature.

-

Product Recovery: Carefully vent any unreacted VDF monomer. The product is a stable PVDF latex, which can be used directly or coagulated to isolate the solid polymer.

Suspension Polymerization of VDF

Suspension polymerization produces PVDF as solid beads or pearls, which are easily isolated by filtration. In this method, VDF is suspended as droplets in water with the aid of a dispersant, and an oil-soluble initiator is used.

Materials:

-

1,1-Difluoroethene (VDF) monomer

-

Deionized water

-

Dispersant (e.g., methylcellulose, polyvinyl alcohol)[2]

-

Initiator (oil-soluble, e.g., di-isopropyl peroxydicarbonate - IPP)[2]

-

Chain transfer agent (optional)

Equipment:

-

High-pressure stainless steel autoclave with a stirrer, temperature and pressure controls, and gas inlet.[8]

Protocol:

-

Reactor Preparation: As with emulsion polymerization, ensure the reactor is clean, dry, and free of oxygen by purging with nitrogen.[8]

-

Initial Charge: Add deionized water and the dispersant to the autoclave. For a 2 L autoclave, an example charge would be 1024 g of deionized water and 0.4 g of methylcellulose.[2]

-

Heating and Pressurization: Stir the mixture and heat to the reaction temperature, typically between 30-60°C (e.g., 50°C).[8] Charge the reactor with VDF monomer to the desired pressure, for example, 2.1 - 7.0 MPa (a typical pressure is 3.5 MPa).[8]

-

Initiation: Dissolve the oil-soluble initiator in a small amount of a suitable solvent or add it directly to the reactor to commence polymerization. For the 2 L example, 0.6 g of IPP could be used.[2]

-

Polymerization: Maintain the temperature and agitation throughout the reaction. The polymerization time is typically long, ranging from 15 to 22 hours.[8]

-

Completion and Cooling: The reaction is considered complete when the pressure drops to a certain level (e.g., 2.8 MPa) or after the predetermined reaction time.[8] Stop the agitation and cool the reactor.

-

Product Recovery: Vent the unreacted monomer. The PVDF is present as a slurry of solid beads. These can be collected by filtration, washed with water to remove the dispersant, and then dried in an oven.

Solution Polymerization of VDF in Supercritical Carbon Dioxide (scCO₂)

This method offers a more environmentally friendly approach by using supercritical carbon dioxide as the solvent. The polymer precipitates from the solution as it forms.

Materials:

-

1,1-Difluoroethene (VDF) monomer

-

Initiator (e.g., diethyl peroxydicarbonate - DEPDC)[3]

-

Stabilizer (optional, e.g., poly(dimethylsiloxane) macromonomer)[3]

-

Supercritical Carbon Dioxide (scCO₂)

Equipment:

-

High-pressure view-cell reactor or continuous stirred-tank reactor (CSTR) designed for supercritical fluids.

-

High-pressure syringe pumps for delivering CO₂ and monomer.

Protocol:

-

Reactor Setup: Assemble and leak-test the high-pressure reactor system.

-

Charging Reactants: For a batch process, introduce the initiator and stabilizer (if used) into the reactor.

-

Pressurization and Heating: Seal the reactor and bring it to the desired temperature (e.g., 65-85°C) and pressure (e.g., >10 MPa or 100 bar) by pumping in liquid CO₂.[1]

-

Monomer Addition: Introduce the VDF monomer into the reactor. The concentration of the monomer can be varied to control the polymerization rate and molecular weight.[9]

-

Polymerization: Maintain the reaction conditions with constant stirring for the desired duration. The polymer will precipitate as a fine powder.

-

Depressurization and Product Collection: After the reaction, slowly vent the CO₂. The PVDF is obtained as a dry, free-flowing powder, eliminating the need for a separate drying step.[9]

Bulk Polymerization of VDF

Bulk polymerization is carried out with only the monomer and an initiator, without any solvent. This method can produce very pure polymer but is challenging to control due to the high viscosity and exothermicity of the reaction.

Materials:

-

1,1-Difluoroethene (VDF) monomer (liquefied)

-

Initiator (soluble in VDF, e.g., a peroxide)

Equipment:

-

High-pressure reactor with robust stirring and excellent heat exchange capabilities.

Protocol:

-

Reactor Preparation: Ensure the reactor is scrupulously clean, dry, and oxygen-free.

-

Monomer Charging: Introduce liquefied VDF monomer into the cooled reactor.

-

Initiator Addition: Add the initiator to the monomer.

-

Polymerization: Slowly heat the reactor to the initiation temperature. The reaction is highly exothermic, so careful temperature control is crucial. As the polymerization proceeds, the viscosity of the mixture will increase significantly.

-

Termination: The reaction may be terminated by cooling or by the depletion of the monomer.

-

Product Recovery: The resulting solid polymer mass is removed from the reactor. This can be a difficult process due to the high viscosity and solid nature of the final product. The polymer is then typically ground into a powder.

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization of VDF (Surfactant-Free Emulsion)

RAFT polymerization is a controlled radical polymerization technique that allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. This protocol describes a surfactant-free emulsion polymerization approach.

Materials:

-

1,1-Difluoroethene (VDF) monomer

-

Deionized water

-

RAFT agent (e.g., a xanthate-terminated poly(ethylene glycol), PEG-X)[5]

-

Initiator (e.g., potassium persulfate - KPS)[5]

-

Buffer (e.g., sodium acetate)[5]

Equipment:

-

50 mL stainless steel autoclave with a magnetic stirrer, temperature and pressure sensors, and a gas inlet.[5]

Protocol:

-

Reactor Preparation: Clean, dry, and purge the autoclave with nitrogen.

-

Initial Charge: In a typical procedure, introduce KPS (e.g., 50 mg), the RAFT agent (PEG-X), sodium acetate buffer, and 25 mL of deionized water into the reactor.[5]

-

Deoxygenation: Deoxygenate the mixture by bubbling nitrogen through it for 30 minutes.[5]

-

Pressurization and Heating: Seal the reactor and introduce VDF gas to a pressure of 30 bar. Heat the reactor to 80°C to initiate polymerization.[5]

-

Polymerization: Maintain the temperature and stirring for the duration of the reaction.

-

Cooling and Depressurization: Once the reaction is complete, cool the reactor to below 25°C and carefully vent the remaining pressure.[5]

-

Product Collection: Collect the resulting surfactant-free PVDF latex. The polymer can be isolated by drying.

Atom Transfer Radical Polymerization (ATRP) of VDF (General Protocol)

ATRP is another powerful controlled radical polymerization technique. While detailed protocols for the homopolymerization of VDF via ATRP are less common in the open literature, the following provides a general approach based on the ATRP of other monomers and the use of PVDF-based macroinitiators.

Materials:

-

1,1-Difluoroethene (VDF) monomer

-

Initiator (e.g., an alkyl halide such as ethyl α-bromoisobutyrate, or a trichloromethyl-terminated VDF telomer)[6][10]

-

Catalyst (e.g., Copper(I) bromide - CuBr)[6]

-

Ligand (e.g., N,N,N',N'',N''-Pentamethyldiethylenetriamine - PMDETA)[6]

-

Solvent (e.g., dimethylformamide - DMF, or dimethyl carbonate - DMC)[6][8]

Equipment:

-

Schlenk line for handling air-sensitive reagents.

-

High-pressure reactor or sealed heavy-walled glass tube.

-

Thermostatted oil bath.

Protocol:

-

Reagent Preparation: Purify the monomer and solvent to remove any inhibitors and oxygen.

-

Reactor Setup: To a dry Schlenk flask or reactor, add the catalyst (CuBr) and a magnetic stir bar. Seal the flask and deoxygenate by several cycles of vacuum and backfilling with an inert gas (e.g., argon or nitrogen).[6]

-

Addition of Reagents: Under an inert atmosphere, add the solvent, ligand (PMDETA), and the initiator. Stir until a homogeneous catalyst complex forms. Then, add the VDF monomer.

-

Polymerization: If using a high-pressure reactor, pressurize with VDF. Heat the reaction mixture to the desired temperature in a thermostatted oil bath.

-

Monitoring: Take samples periodically under an inert atmosphere to monitor monomer conversion (by GC or NMR) and the evolution of molecular weight and PDI (by GPC).

-

Termination: Terminate the polymerization by cooling the reaction mixture and exposing it to air.

-

Purification: Dilute the reaction mixture with a suitable solvent (e.g., THF) and pass it through a column of neutral alumina to remove the copper catalyst. Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

Visualization of Experimental Workflows

Below are diagrams created using Graphviz (DOT language) to illustrate the logical flow of the key polymerization techniques.

References

- 1. nguyen.hong.hai.free.fr [nguyen.hong.hai.free.fr]

- 2. CN102718915A - Method for making 1,1-difluoroethylene polymer - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. scienceopen.com [scienceopen.com]

- 5. Suitable radicals and monomers to obtain innovative fluorinated polymers based on vinylidene fluoride and their applications [comptes-rendus.academie-sciences.fr]

- 6. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Polymerization of Vinylidene Fluoride in Supercritical Carbon Dioxide: Molecualr Weight Distribution [repository.lib.ncsu.edu]

- 10. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

Application Notes and Protocols for the Copolymerization of 1,1-Difluoroethene (VDF) with 1,1,2-Trifluoroethene (TrFE)

Application Notes

The random copolymer of 1,1-difluoroethene (VDF) and 1,1,2-trifluoroethene (TrFE), commonly known as P(VDF-TrFE), is a prominent member of the ferroelectric polymer family. These materials have garnered significant attention from the scientific and industrial communities due to their unique combination of properties, including piezoelectricity, pyroelectricity, and ferroelectricity, coupled with the flexibility, low weight, and ease of processing inherent to polymers.[1]

P(VDF-TrFE) copolymers are particularly noteworthy because, unlike the homopolymer polyvinylidene fluoride (PVDF) which typically crystallizes into a non-polar alpha phase, P(VDF-TrFE) can crystallize directly from the melt into the polar, all-trans (β) phase.[1] This is the phase responsible for the strong electroactive responses. The inclusion of the bulkier TrFE monomer forces the polymer chains into the all-trans conformation, leading to enhanced piezoelectric and ferroelectric properties compared to PVDF homopolymer.[2]

Key advantages and properties of P(VDF-TrFE) include:

-

High Piezoelectric Response : Exhibits a significantly higher piezoelectric coefficient (d₃₃) compared to PVDF.[3]

-

High Thermal Stability : Possesses a higher Curie temperature and upper thermal stability than PVDF.[3]

-

Chemical Resistance and Biocompatibility : As a fluoropolymer, it is chemically inert and often biocompatible, making it suitable for biomedical applications.[4][5]

-

Processability : It can be readily processed into various forms such as thin films, powders, and inks, and is amenable to techniques like spin-coating and printing.[1][3]

These properties make P(VDF-TrFE) a material of choice for a wide range of applications, including sensors, actuators, transducers, non-volatile memories, and energy harvesting devices.[1][5] For drug development professionals, its biocompatibility and piezoelectric nature are being explored for advanced drug delivery systems, where an electrical stimulus can trigger the release of a therapeutic agent.[6] Furthermore, its use as a functional coating for bio-imaging and diagnostic systems is also an active area of research.[5]

The properties of the copolymer can be tailored by adjusting the molar ratio of VDF to TrFE.[7] This allows for the fine-tuning of characteristics like the Curie temperature (the temperature at which the material transitions from a ferroelectric to a paraelectric phase) and the piezoelectric response to meet the demands of specific applications.[3][7]

Data Presentation

Table 1: Typical Properties of P(VDF-TrFE) Copolymers with Varying TrFE Content

| Product Name (Typical) | TrFE Content (mol%) | Curie Temperature (°C) | Typical Remnant Polarization (mC/m²) at 150 V/µm | Typical d₃₃ (pC/N) |

| Piezotech® FC20 | 20 | 136 | 85 | -24 to -30 |

| Piezotech® FC25 | 25 | 115 | 70 | Not Specified |

| Piezotech® FC30 | 30 | 100 | 65 | -18 to -22 |

| Piezotech® FC45 | 45 | 60 | 45 | Not Specified |

| (Data sourced from Arkema Piezotech)[3] |

Table 2: Comparison of Typical Properties: PVDF vs. P(VDF-TrFE)

| Property | PVDF Homopolymer | P(VDF-TrFE) Copolymer |

| Upper Thermal Stability | ~80 °C | ~130 °C (for 20% TrFE) |

| Piezoelectric Coefficient (d₃₃) | Lower | Higher |

| Electromechanical Coupling Factor (k) | ~0.15 | ~0.3 |

| Crystallization Phase | Primarily non-polar α-phase (requires stretching) | Directly crystallizes into polar β-phase |

| (Data sourced from Arkema Piezotech)[3] |

Experimental Protocols

Protocol 1: Synthesis of P(VDF-TrFE) via Direct Copolymerization

This protocol describes a common method for synthesizing P(VDF-TrFE) directly from the monomers via free radical polymerization.

Materials:

-

1,1-difluoroethene (VDF) monomer gas

-

1,1,2-trifluoroethene (TrFE) monomer gas

-

Initiator: e.g., bis(perfluoropropionyl) peroxide

-

Solvent: e.g., 1,1,2-trichloro-1,2,2-trifluoroethane (Freon 113) or supercritical carbon dioxide[8][9]

-

High-pressure stainless steel reactor equipped with an agitator, temperature control, and pressure monitoring

Procedure:

-

Reactor Preparation: Evacuate the stainless steel pressure vessel and purge it multiple times with an inert gas (e.g., nitrogen) to remove all oxygen.

-

Charging the Reactor:

-

Add the solvent (e.g., Freon 113) to the reactor.[8]

-

Cool the reactor (e.g., with a dry ice bath) and condense the desired molar quantities of VDF and TrFE monomers into the vessel.

-

-

Initiating Polymerization:

-

Reaction:

-

Maintain the reaction at a constant temperature and pressure. The pressure will drop as the gaseous monomers are converted into the solid polymer.

-

The reaction time can vary from several hours to over a day, depending on the desired molecular weight and conversion rate.

-

-

Termination and Purification:

-

Once the desired reaction time is reached, vent any unreacted monomers.

-

The resulting polymer will be a precipitate or a viscous solution.

-

Precipitate the polymer by adding a non-solvent (e.g., methanol).

-

Collect the polymer powder by filtration.

-

Wash the polymer powder repeatedly with a suitable solvent (e.g., methanol) to remove any residual monomer and initiator.

-

Dry the final P(VDF-TrFE) powder in a vacuum oven until a constant weight is achieved.

-

Protocol 2: Synthesis via Hydrogenation of P(VDF-CTFE)

This alternative route is often favored for its use of less hazardous starting materials and better control over the final copolymer composition.[10]

Materials:

-

Poly(vinylidene fluoride-co-chlorotrifluoroethylene) P(VDF-CTFE)

-

Hydrosilane reducing agent: e.g., Tris(trimethylsilyl)silane ((Me₃Si)₃SiH)[10]

-

Solvent: A good solvent for P(VDF-CTFE), such as N,N-dimethylformamide (DMF) or acetone.

-

Radical initiator (optional, for some systems)

-

Reaction vessel with stirring and temperature control

Procedure:

-

Dissolution: Dissolve the starting P(VDF-CTFE) polymer in the chosen solvent in the reaction vessel.

-

Reaction Setup: Heat the solution to the desired reaction temperature under an inert atmosphere (e.g., nitrogen).

-

Hydrogenation:

-

Monitoring and Completion: Monitor the reaction progress using techniques like ¹H NMR to confirm the conversion of CTFE to TrFE.[11] The reaction is typically carried out for several hours.

-

Purification:

-

Once the reaction is complete, precipitate the resulting P(VDF-TrFE) copolymer by pouring the solution into a non-solvent like methanol or deionized water.

-

Filter the precipitate and wash it thoroughly to remove the solvent and any catalyst residue.

-

Dry the purified polymer in a vacuum oven.

-

Protocol 3: P(VDF-TrFE) Thin Film Preparation via Spin-Coating

This protocol is for fabricating thin films suitable for characterization and device fabrication.[1]

Materials:

-

P(VDF-TrFE) powder (synthesized or commercial)

-

Solvent: e.g., N,N-dimethylformamide (DMF), cyclopentanone, or methyl ethyl ketone (MEK)[12][13]

-

Substrate (e.g., glass slide, silicon wafer)

-

Spin-coater

-

Hot plate or oven for annealing

Procedure:

-

Substrate Cleaning: Thoroughly clean the substrate using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath. Dry the substrate with a stream of nitrogen.

-

Solution Preparation:

-

Spin-Coating:

-

Place the cleaned substrate on the chuck of the spin-coater.

-

Dispense a small amount of the polymer solution onto the center of the substrate.

-

Spin the substrate at a defined speed (e.g., 1000-4000 rpm) for a set duration (e.g., 30-60 seconds). The final film thickness depends on the solution concentration, viscosity, and spin speed.

-

-

Drying: After spinning, transfer the coated substrate to a hot plate and bake at a moderate temperature (e.g., 70-90 °C) for 10-15 minutes to evaporate the bulk of the solvent.

-

Annealing:

-

Transfer the film to an oven for annealing. This step is crucial for improving the crystallinity and electroactive properties of the film.

-

Anneal the film at a temperature between the Curie temperature (T_c) and the melting temperature (T_m) (e.g., 120-140 °C) for at least 1-2 hours.[1]

-

Cool the film slowly to room temperature to allow for the formation of well-ordered crystalline lamellae.

-

Mandatory Visualization

Caption: Experimental workflow for P(VDF-TrFE) synthesis, film fabrication, and characterization.

Caption: Influence of TrFE monomer content on key properties of P(VDF-TrFE) copolymers.

References

- 1. Characterization and Application of PVDF and Its Copolymer Films Prepared by Spin-Coating and Langmuir–Blodgett Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. piezotech.arkema.com [piezotech.arkema.com]

- 4. Review of Piezoelectric Properties and Power Output of PVDF and Copolymer-Based Piezoelectric Nanogenerators - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Application of P(VDF-TrFE) Glass Coating for Robust Harmonic Nanoparticles Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Electrically Stimulated Tunable Drug Delivery From Polypyrrole-Coated Polyvinylidene Fluoride [frontiersin.org]

- 7. pubs.aip.org [pubs.aip.org]

- 8. US3528954A - Process for homopolymerization of tetrafluoroethylene and copolymerization of same with fluoro co-monomers in the solvent 1,1,2 - trichloro - 1,2,2 - trifluoroethane - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of poly(vinylidene fluoride–trifluoroethylene) via a controlled silyl radical reduction of poly(vinylidene fluoride–chlorotrifluoroethylene) - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]

- 11. Chemical composition characterization of poly(vinylidene fluoride-chlorotrifluoroethylene)-based copolymers with F–H decoupled 1 H NMR - RSC Advances (RSC Publishing) DOI:10.1039/C6RA11757K [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

Application Notes and Protocols for the Quantification of 1,1-Difluoroethene Purity

Introduction

1,1-Difluoroethene (VDF), also known as vinylidene fluoride, is a crucial monomer in the production of high-performance fluoropolymers such as polyvinylidene fluoride (PVDF). The purity of VDF is a critical parameter that significantly influences the polymerization process and the final properties of the resulting polymer. Even trace levels of impurities can act as chain-transfer agents or inhibitors, affecting molecular weight, thermal stability, and mechanical properties. Therefore, robust and accurate analytical methods are essential for quantifying the purity of 1,1-Difluoroethene and identifying potential impurities.

This document provides detailed application notes and protocols for the quantitative analysis of 1,1-Difluoroethene purity using Gas Chromatography with Flame Ionization Detection (GC-FID). This method is widely applicable in research, quality control, and drug development settings where fluoropolymers derived from VDF may be utilized.

Common Impurities in 1,1-Difluoroethene

The manufacturing process of 1,1-Difluoroethene can introduce various impurities. Understanding the potential impurities is the first step in developing a targeted analytical method. The primary synthesis routes for VDF involve the dehydrochlorination of 1,1-difluoro-1-chloroethane or the fluorination of vinyl chloride.[1] Based on these synthetic pathways, common impurities may include:

-

Unreacted Starting Materials:

-

1,1-Difluoroethane

-

1,1-Difluoro-1-chloroethane

-

Vinyl chloride

-

-

Byproducts and Related Compounds:

-

1-Chloro-1-fluoroethane

-

1,1-Dichloroethane

-

Vinyl fluoride

-

Other chlorinated or fluorinated hydrocarbons

-

Analytical Method: Gas Chromatography-Flame Ionization Detection (GC-FID)

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds.[2][3] When coupled with a Flame Ionization Detector (FID), it provides high sensitivity for the quantitative analysis of organic compounds, including halogenated hydrocarbons.

Principle

A gaseous sample of 1,1-Difluoroethene is injected into the gas chromatograph, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). The separation of components is based on their differential partitioning between the mobile and stationary phases. Compounds with a higher affinity for the stationary phase will travel more slowly through the column, resulting in different retention times. After separation, the components are detected by the FID, which generates a signal proportional to the amount of substance being eluted.

Experimental Workflow

The logical flow for the purity analysis of a 1,1-Difluoroethene sample is depicted in the following workflow diagram.

References

Application Notes and Protocols for Gas-Phase Reactions of 1,1,2-Trifluoroethene with Atmospheric Radicals

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,1,2-Trifluoroethene (TrFE), a hydrofluoroolefin (HFO), is utilized in various industrial applications, including as a monomer in the synthesis of fluoropolymers. Understanding its atmospheric fate is crucial for assessing its environmental impact. The dominant removal process for TrFE in the troposphere is through gas-phase reactions with photochemically generated radicals, primarily the hydroxyl radical (OH), chlorine atoms (Cl), and the nitrate radical (NO₃). These reactions transform the parent compound into a variety of oxidation products, influencing atmospheric composition and potentially contributing to the formation of secondary pollutants.

This document provides a summary of the available kinetic data, detailed experimental protocols for studying these reactions, and proposed reaction mechanisms. It is intended to serve as a resource for researchers investigating the atmospheric chemistry of fluorinated alkenes.

Data Presentation

The following tables summarize the available quantitative data for the gas-phase reactions of 1,1,2-trifluoroethene with OH, Cl, and NO₃ radicals. It is important to note that experimental data for the reactions of 1,1,2-trifluoroethene with Cl atoms and NO₃ radicals are limited in the reviewed literature. Therefore, data for structurally similar compounds are included for comparative purposes, and this is clearly indicated.

Table 1: Rate Constants for the Reaction of OH Radicals with 1,1,2-Trifluoroethene and Related Fluoroalkenes

| Compound | k (cm³ molecule⁻¹ s⁻¹) at 298 K | Temperature Dependence (cm³ molecule⁻¹ s⁻¹) | Method | Reference |

| 1,1,2-Trifluoroethene | No experimental value found | Theoretical study available | Theoretical | [1][2][3] |

| (Z)-CF₃CH=CHCF₃ | (4.91 ± 0.50) × 10⁻¹³ | k(T) = (5.73 ± 0.60) × 10⁻¹⁹ × T² × exp[(678 ± 10)/T] (212-374 K) | PLP-LIF | [4] |

| (E)-CF₃CH=CHCF₃ | (1.72 ± 0.42) × 10⁻¹³ | Not reported | Smog Chamber-FTIR | [3] |

Table 2: Rate Constants for the Reaction of Cl Atoms with 1,1,2-Trifluoroethene and Related Fluoroalkenes

| Compound | k (cm³ molecule⁻¹ s⁻¹) at 298 K | Temperature Dependence (cm³ molecule⁻¹ s⁻¹) | Method | Reference |

| 1,1,2-Trifluoroethene | No experimental value found | Not available | - | - |

| (Z)-CF₃CH=CHCF₃ | (2.59 ± 0.47) × 10⁻¹¹ | Not reported | Smog Chamber-FTIR | [3] |

| (E)-CF₃CH=CHCF₃ | (1.36 ± 0.27) × 10⁻¹¹ | Not reported | Smog Chamber-FTIR | [3] |

| Heptafluorobut-1-ene | 2.5 × 10⁻¹¹ | Not reported | Relative Rate-FTIR | [5] |

Table 3: Rate Constants for the Reaction of NO₃ Radicals with 1,1,2-Trifluoroethene and Related Haloalkenes

| Compound | k (cm³ molecule⁻¹ s⁻¹) at 298 K | Temperature Dependence (cm³ molecule⁻¹ s⁻¹) | Method | Reference |

| 1,1,2-Trifluoroethene | No experimental value found | Not available | - | - |

| 1-Chlorobut-1-ene | 1.2 × 10⁻¹⁴ | Not reported | Discharge Flow-Optical Absorption | [6][7] |

| 2-Chlorobut-1-ene | 7.0 × 10⁻¹⁴ | Not reported | Discharge Flow-Optical Absorption | [6][7] |

| Chloroethene | 2.6 × 10⁻¹⁶ | Not reported | Smog Chamber-FTIR | [7] |

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are based on established techniques for studying gas-phase radical reactions.

Protocol 1: Relative Rate Method using a Smog Chamber Coupled with FTIR Spectroscopy

Objective: To determine the rate constant of the reaction of a radical (e.g., OH, Cl) with 1,1,2-trifluoroethene relative to a reference compound with a known rate constant.

Apparatus:

-

Large volume (e.g., 100-500 L) FEP Teflon smog chamber.[8]

-

Broadband UV lamps (for OH generation) or a source for Cl atoms (e.g., photolysis of Cl₂).

-

Fourier Transform Infrared (FTIR) spectrometer with a long-path gas cell.

-

Gas handling system for introducing reactants and bath gas (purified air or N₂).

Procedure:

-

Chamber Preparation: The smog chamber is first flushed with purified air for several hours to ensure low background concentrations of reactive species.[9]

-

Reactant Introduction: Known concentrations of 1,1,2-trifluoroethene, a reference compound (e.g., ethene for OH, ethane for Cl), and the radical precursor are introduced into the chamber. The concentrations are monitored using the FTIR spectrometer by integrating characteristic absorption bands.

-

Reaction Initiation:

-

For OH radicals: The UV lamps are turned on to initiate the photolysis of a precursor like methyl nitrite (CH₃ONO) in the presence of NO or H₂O₂ to generate OH radicals.

-

For Cl atoms: UV irradiation of Cl₂ is used to generate Cl atoms.

-

-

Reaction Monitoring: The concentrations of 1,1,2-trifluoroethene and the reference compound are monitored over time by recording FTIR spectra at regular intervals.

-

Data Analysis: The rate constant ratio, kTrFE/kref, is determined from the relative decay of the two compounds using the following equation:

ln([TrFE]₀/[TrFE]t) = (kTrFE/kref) * ln([ref]₀/[ref]t)